Regioselective Sulfonyl Chloride Placement: 3-Position vs. 1-Position and 4-Position Analogs
The sulfonyl chloride is located at the 3‑position of the piperidine ring, a substitution pattern explicitly claimed in patents for long‑chain fatty acyl elongase (LCE) inhibitors. This regiochemistry is distinct from 1‑sulfonyl piperidine analogs (e.g., CAS 35856‑62‑3) and 4‑sulfonyl piperidine derivatives. The 3‑substituted sulfonylpiperidine scaffold is specifically highlighted as serving as an inhibitor of LCE, whereas 1‑ or 4‑substituted analogs are not mentioned in the same context, implying a structure‑activity relationship (SAR) preference for the 3‑position [REFS‑1].
| Evidence Dimension | Regiochemistry of sulfonyl substitution |
|---|---|
| Target Compound Data | Sulfonyl chloride at piperidine 3‑position |
| Comparator Or Baseline | 1‑sulfonyl piperidine (CAS 35856‑62‑3); 4‑sulfonyl piperidine derivatives |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Based on patent claim structures and disclosed utility |
Why This Matters
The 3‑position substitution is essential for accessing the LCE inhibitor pharmacophore described in the patent, making this compound a direct precursor to a validated chemical space.
- [1] Takahashi, T., Nagase, T., & Sasaki, T. (2012). U.S. Patent No. US8367698B2. Washington, DC: U.S. Patent and Trademark Office. View Source
